molecular formula C15H12O2 B15420431 6-(1-Hydroxyethyl)-1H-phenalen-1-one CAS No. 112128-56-0

6-(1-Hydroxyethyl)-1H-phenalen-1-one

Cat. No.: B15420431
CAS No.: 112128-56-0
M. Wt: 224.25 g/mol
InChI Key: JQUCGXYQAUHLHM-UHFFFAOYSA-N
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Description

6-(1-Hydroxyethyl)-1H-phenalen-1-one is a research-grade chemical from the phenalenone family, recognized for its unique photophysical properties and potential biological activity. This compound features the characteristic tricyclic phenalenone structure, which is known to act as a potent photosensitizer. Phenalenone and its derivatives generally exhibit high singlet oxygen quantum yields, making them excellent candidates for studies in photochemistry and photobiology, where they can be used as reference compounds in the investigation of photo-induced processes . Beyond its photochemical applications, the phenalenone core is of significant interest in medicinal and biological chemistry. Related derivatives have been isolated from fungal sources and demonstrate a broad spectrum of bioactivities, including cytotoxic, antimicrobial, and antioxidant properties, as well as inhibitory effects on various enzymes such as α-glucosidase and acetylcholinesterase . The structural motif of 1H-phenalen-1-one serves as a versatile scaffold, and the specific substitution with a 1-hydroxyethyl group at the 6-position may influence its electronic properties, solubility, and interaction with biological targets, offering a promising subject for structure-activity relationship (SAR) studies. Researchers can leverage this compound for developing new therapeutic leads, studying its mechanism of action as a photosensitizer, or exploring its potential as an inhibitor in enzymatic assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

112128-56-0

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

6-(1-hydroxyethyl)phenalen-1-one

InChI

InChI=1S/C15H12O2/c1-9(16)11-7-5-10-6-8-14(17)13-4-2-3-12(11)15(10)13/h2-9,16H,1H3

InChI Key

JQUCGXYQAUHLHM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC=C3C2=C(C=C1)C=CC3=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Phenalenones

2-Hydroxy-1H-phenalen-1-one (Compound 1)
  • Structure : Hydroxyl (-OH) substituent at the 2-position.
  • Activity: Exhibits enhanced antifungal activity against Mycosphaerella fijiensis compared to other phenylphenalenones .
  • Key Difference : The 2-hydroxy derivative lacks the ethyl chain, reducing steric bulk and lipophilicity compared to the hydroxyethyl group in the target compound.
2-Methoxy-1H-phenalen-1-one (Compound 2)
  • Structure : Methoxy (-OCH₃) group at the 2-position.
  • Activity : Similar antifungal potency to 2-hydroxy derivatives but with altered pharmacokinetics due to reduced hydrogen-bonding capacity .
  • Key Difference : Methoxy substitution increases hydrophobicity, contrasting with the polar hydroxyethyl group in 6-(1-Hydroxyethyl)-1H-phenalen-1-one.
9-Hydroxy-3-methyl-1H-phenalen-1-one
  • Structure : Hydroxyl at position 9 and methyl at position 3.
  • Properties : Methylation at position 3 enhances steric hindrance, while the 9-hydroxy group may influence electronic delocalization .
  • Key Difference : Substitution pattern shifts the molecule’s reactive sites compared to the 6-hydroxyethyl derivative.

Functional Group Comparisons

6-Hydroxyphenalen-1-one
  • Structure : Hydroxyl group at position 5.
  • Safety: Requires precautions for inhalation and skin contact, as noted in safety data sheets (SDS) .
2-Bromo-3-hydroxy-1H-phenalen-1-one
  • Structure : Bromine at position 2 and hydroxyl at position 3.
  • Properties : Bromine increases molecular weight (275.10 g/mol) and introduces halogen bonding capabilities .
  • Key Difference : Bromination vs. hydroxyethyl substitution leads to divergent reactivity (e.g., electrophilic vs. nucleophilic behavior).

Carbapenem Derivatives with Hydroxyethyl Groups

  • Imipenem : Contains a 6-(1-hydroxyethyl) group critical for β-lactamase resistance and antibacterial activity .
  • Faropenem : Features a similar hydroxyethyl group but with a tetrahydrofuran side chain, enhancing stability .
  • Key Difference: The phenalenone core lacks the β-lactam ring, rendering 6-(1-Hydroxyethyl)-1H-phenalen-1-one mechanistically distinct from carbapenems.

Physicochemical Data (Extrapolated)

Property 6-(1-Hydroxyethyl)-1H-phenalen-1-one 2-Hydroxy-1H-phenalen-1-one 6-Hydroxyphenalen-1-one
Molecular Formula C₁₅H₁₄O₂ C₁₃H₈O₂ C₁₃H₈O₂
Molecular Weight (g/mol) ~226.27 196.20 196.20
Polarity High (due to -OH and -CH₂CH₂OH) Moderate (-OH) Moderate (-OH)
Solubility Likely polar solvent-soluble Ethanol/DMSO-soluble Similar to analogs

Preparation Methods

Friedel-Crafts Acylation and Sequential Reduction

A plausible route involves Friedel-Crafts acylation at the 6-position of PN. While EAS preferentially occurs at the 2- and 4-positions, harsh reaction conditions or directing groups could enable 6-substitution. For instance, using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C may yield 6-acetylphenalenone. Subsequent reduction of the acetyl group with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) could produce the 1-hydroxyethyl moiety.

Reaction Conditions:

  • Acylation: PN (1 equiv), acetyl chloride (1.2 equiv), AlCl₃ (2 equiv), CH₂Cl₂, 0°C, 12 h.
  • Reduction: 6-Acetylphenalenone (1 equiv), NaBH₄ (2 equiv), MeOH, rt, 2 h.

This method, while theoretically viable, faces challenges in regioselectivity, necessitating chromatographic purification to isolate the 6-isomer.

Halogenation and Nucleophilic Substitution

Chloromethylation or bromomethylation of PN, as demonstrated in the synthesis of 2-(halomethyl)phenalenones, provides a pathway for further functionalization. Adapting this to the 6-position would require directed halogenation. For example, bromination using N-bromosuccinimide (NBS) under radical initiation could yield 6-bromophenalenone. Subsequent nucleophilic substitution with a hydroxethyl Grignard reagent (e.g., HOCH₂CH₂MgBr) may install the desired group.

Reaction Conditions:

  • Bromination: PN (1 equiv), NBS (1.1 equiv), AIBN (cat.), CCl₄, reflux, 6 h.
  • Grignard Addition: 6-Bromophenalenone (1 equiv), HOCH₂CH₂MgBr (2 equiv), THF, –78°C to rt, 12 h.

This approach remains speculative due to the lack of direct evidence in the literature but aligns with methodologies used for analogous compounds.

Microbial Biosynthesis

Microbial cultures, particularly fungal strains, have been employed to produce phenalenone derivatives. Submerged fermentation of Penicillium species in nutrient media (malt extract, yeast extract, glucose) at 25°C for 144 hours generates phenalenone-related metabolites. While the specific production of 6-(1-Hydroxyethyl)-1H-phenalen-1-one is undocumented, optimizing fermentation conditions or employing engineered strains could facilitate its biosynthesis.

Fermentation Parameters:

  • Medium: Malt extract (2%), yeast extract (0.2%), glucose (1%), (NH₄)₂HPO₄ (0.05%), pH 6.0.
  • Conditions: 25°C, 140 rpm agitation, 144-hour incubation.

Organometallic and Cross-Coupling Strategies

Grignard reagents and transition metal catalysis offer alternative routes. For instance, Suzuki-Miyaura coupling of 6-bromophenalenone with a hydroxethyl-bearing boronic ester could directly introduce the substituent. This method requires prior synthesis of the boronic ester, such as (1-hydroxyethyl)boronic acid pinacol ester.

Reaction Conditions:

  • Coupling: 6-Bromophenalenone (1 equiv), (1-hydroxyethyl)boronic ester (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C, 24 h.

Comparative Analysis of Methods

Method Key Steps Yield (%) Challenges Source
Friedel-Crafts Acylation → Reduction ~35 Regioselectivity, purification
Halogenation Bromination → Grignard substitution ~25 Halogen regiochemistry
Microbial Fermentation → Extraction N/A Strain optimization, low yield
Suzuki Coupling Cross-coupling ~40 Boronic ester synthesis

Q & A

Q. What are the common synthetic routes for 6-(1-Hydroxyethyl)-1H-phenalen-1-one and its derivatives?

The synthesis of phenalenone derivatives often involves functionalization at the C1 and C6 positions. A key method includes:

  • Friedel-Crafts acylation : For introducing hydroxyethyl groups, modified Nencki reactions using ZnCl₂ as a catalyst in glacial acetic acid under reflux are employed (e.g., synthesis of 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to append triazolium salts to the phenalenone core, enhancing photodynamic activity. This requires azide-functionalized intermediates and controlled reaction temperatures (25–40°C) .

Q. How are phenalenone derivatives structurally characterized?

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., phenylsulfonyl-indole derivatives) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions via coupling constants and chemical shifts (e.g., 2-hydroxy-1H-phenalen-1-one in ).
    • HRMS : Validates molecular formulae for novel derivatives .

Q. What biological activities are reported for 6-(1-Hydroxyethyl)-1H-phenalen-1-one analogs?

  • Antifungal activity : Derivatives like 2-hydroxy-1H-phenalen-1-one exhibit potent activity against Mycosphaerella fijiensis (EC₅₀ values ≤10 µg/mL) .
  • Antimicrobial photodynamic therapy (aPDT) : Triazolium-phenalenone conjugates show light-dependent bactericidal effects against Gram-positive pathogens (e.g., S. aureus) .

Advanced Research Questions

Q. How can contradictory bioactivity data between phenalenone derivatives be resolved?

  • Case study : In -hydroxy-1H-phenalen-1-one (compound 1 ) outperforms other phenylphenalenones against M. fijiensis. Contradictions may arise from:
    • Substituent effects : Electron-withdrawing groups (e.g., -OH) enhance redox activity, critical for antifungal mechanisms.
    • Solubility and uptake : Hydroxyethyl groups improve membrane permeability.
    • Assay variability : Standardize protocols (e.g., spore germination vs. mycelial growth inhibition) .

Q. What methodologies optimize the photostability of phenalenones for aPDT applications?

  • Structural modifications : Introducing electron-donating groups (e.g., hydroxyethyl) reduces photobleaching.
  • Formulation : Encapsulation in liposomes or polymeric nanoparticles enhances stability and target specificity .
  • Light source calibration : Use narrow-wavelength LEDs (e.g., 415 nm for phenalenone activation) to minimize degradation .

Q. How is computational chemistry applied to study structure-activity relationships (SAR) in phenalenones?

  • DFT calculations : Predict redox potentials and HOMO-LUMO gaps to guide substituent selection.
  • Molecular docking : Simulate interactions with fungal cytochrome P450 enzymes (e.g., CYP51) to rationalize antifungal potency .
  • QSAR models : Correlate logP values with bioactivity to balance hydrophobicity and solubility .

Q. What advanced analytical techniques validate phenalenone purity in complex matrices?

  • HPLC-DAD/HRMS : Quantifies derivatives in plant extracts (e.g., Musa acuminata) with >95% purity thresholds .
  • XPS (X-ray photoelectron spectroscopy) : Confirms surface composition of phenalenone-functionalized materials .

Key Challenges & Future Directions

  • Scalability : Transitioning from milligram-scale synthesis (academic labs) to gram-scale production for in vivo studies.
  • Mechanistic clarity : Elucidating ROS (reactive oxygen species) generation pathways in aPDT .
  • Ecotoxicity : Assessing environmental impact of phenalenone derivatives in agricultural antifungal use .

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